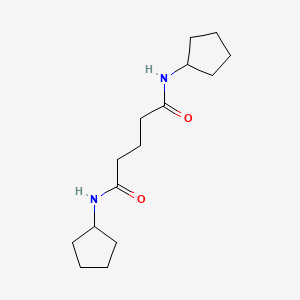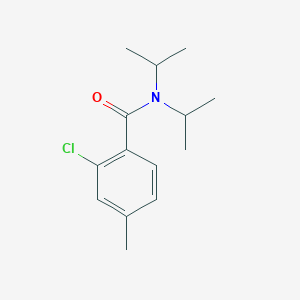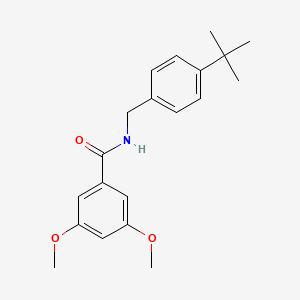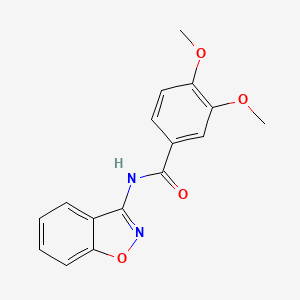![molecular formula C19H14ClNO3 B5829445 N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide, also known as CPFA, is a small molecule compound that has been synthesized for various scientific research purposes. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes such as cell growth, differentiation, and apoptosis. CPFA has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has been shown to have several biochemical and physiological effects. In cancer cells, it can inhibit cell growth and induce apoptosis. In addition, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide can reduce the production of pro-inflammatory cytokines, leading to its potential use in treating inflammatory diseases. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has also been shown to have neuroprotective effects, as it can reduce the accumulation of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments, including its potency and specificity for CK2. It can be used to study the role of CK2 in various cellular processes, including cancer and inflammation. However, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has some limitations, including its solubility and stability, which can affect its efficacy in experiments. Additionally, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide may have off-target effects, which can complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide research, including its potential use in combination therapy for cancer and inflammation. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide may also be used in drug discovery to develop more potent and specific CK2 inhibitors. Additionally, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide may be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide in these areas.
Conclusion:
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide is a small molecule compound that has been synthesized for various scientific research purposes. It is a potent inhibitor of the protein kinase CK2, which has potential therapeutic applications in cancer, inflammation, and other diseases. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments, including its potency and specificity for CK2. However, it also has some limitations, including its solubility and stability. There are several future directions for N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide research, including its potential use in combination therapy for cancer and inflammation and drug discovery to develop more potent and specific CK2 inhibitors.
Synthesemethoden
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide can be synthesized using various methods, including the reaction of 4-chlorophenol, 4-chlorobenzaldehyde, and 2-furylacrylic acid in the presence of a base catalyst. The reaction yields N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide as a yellow solid, which can be purified by recrystallization or column chromatography. The purity and identity of the compound can be confirmed by NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has been used extensively in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has also been studied for its anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines. Additionally, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-[4-(4-chlorophenoxy)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-14-3-7-17(8-4-14)24-18-9-5-15(6-10-18)21-19(22)12-11-16-2-1-13-23-16/h1-13H,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMRWQPRSCLOTD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5829365.png)



![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)

![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)

![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)

![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)